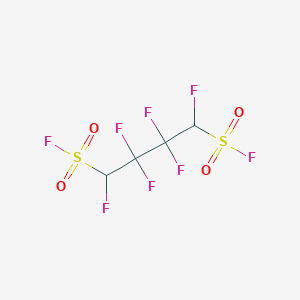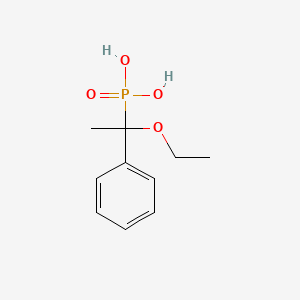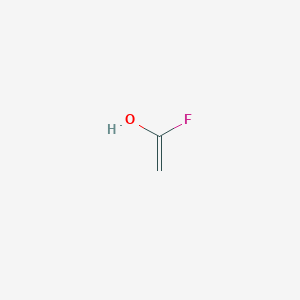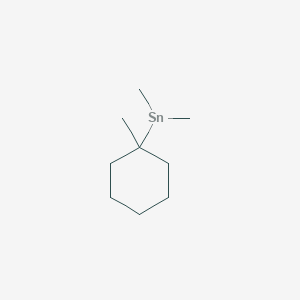
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride is a fluorinated organic compound characterized by its unique structure and properties. This compound is of significant interest in various fields due to its chemical stability and reactivity, particularly in the context of fluorine chemistry.
Preparation Methods
The synthesis of 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride can be achieved through several routes. One common method involves the electrochemical fluorination of sulfolane . This process typically requires specific reaction conditions, including the use of anhydrous hydrogen fluoride and a nickel anode. The industrial production of this compound may involve large-scale electrochemical cells to ensure efficient and consistent yields.
Chemical Reactions Analysis
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride groups are replaced by other nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction:
Major Products: The substitution reactions typically yield sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Scientific Research Applications
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: Fluorinated compounds, including this one, are often explored for their potential in drug development due to their unique interactions with biological molecules.
Mechanism of Action
The mechanism by which 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride exerts its effects is primarily through its ability to act as a strong electrophile. This allows it to readily participate in substitution reactions with various nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
When compared to similar compounds, 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride stands out due to its high fluorine content and unique reactivity. Similar compounds include:
- 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane
- Perfluorobutanesulfonyl fluoride
- 2,2,3,4,4,4-Hexafluoro-1-butanol
These compounds share some structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
90127-84-7 |
|---|---|
Molecular Formula |
C4H2F8O4S2 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1,2,2,3,3,4-hexafluorobutane-1,4-disulfonyl fluoride |
InChI |
InChI=1S/C4H2F8O4S2/c5-1(17(11,13)14)3(7,8)4(9,10)2(6)18(12,15)16/h1-2H |
InChI Key |
YYXKBOVLIDCEOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)S(=O)(=O)F)(F)F)(F)F)(F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)


![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)

![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)


